2-(b-(2-Thienyl)vinyl)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(b-(2-Thienyl)vinyl)benzoicacid is an organic compound with the molecular formula C13H10O2S It is characterized by the presence of a thienyl group attached to a vinyl group, which is further connected to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(b-(2-Thienyl)vinyl)benzoicacid typically involves a two-step process: condensation and hydrolysis. One common method uses o-cyanobenzyl phosphate as a starting material. The condensation reaction between o-cyanobenzyl phosphate and 2-thiophene carboxaldehyde is carried out under alkaline conditions in an organic solvent, resulting in the formation of 2-[2-(2-Thienyl)vinyl]benzene nitrile. This intermediate is then subjected to hydrolysis using either mineral acid or mineral alkali to yield this compound .
Industrial Production Methods
For industrial production, the method described above is preferred due to its use of low-cost and readily available raw materials, mild reaction conditions, and high yield. The process is scalable and suitable for large-scale production, making it economically viable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(b-(2-Thienyl)vinyl)benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(b-(2-Thienyl)vinyl)benzoicacid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(b-(2-Thienyl)vinyl)benzoicacid involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target histamine receptors, thereby exerting antihistamine effects. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Thienyl)benzoic acid
- 4-(2-Thienyl)benzoic acid
- 2-(2-Thienylcarbonyl)benzoic acid
Uniqueness
2-(b-(2-Thienyl)vinyl)benzoicacid is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in various fields of research .
Eigenschaften
Molekularformel |
C13H10O2S |
---|---|
Molekulargewicht |
230.28g/mol |
IUPAC-Name |
2-[(E)-2-thiophen-2-ylethenyl]benzoic acid |
InChI |
InChI=1S/C13H10O2S/c14-13(15)12-6-2-1-4-10(12)7-8-11-5-3-9-16-11/h1-9H,(H,14,15)/b8-7+ |
InChI-Schlüssel |
ISSJZCAENPGUEW-BQYQJAHWSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CS2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.